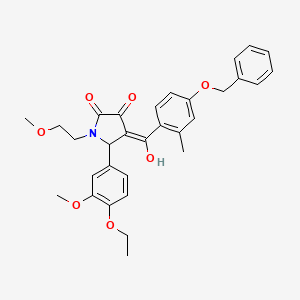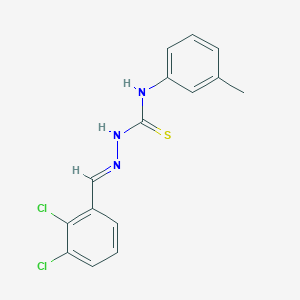
3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine is a synthetic organic compound characterized by the presence of both chlorophenyl and methoxyphenyl groups attached to a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-keto esters to form the pyrazole ring.
Substitution Reactions: The chlorophenyl and methoxyphenyl groups are introduced through substitution reactions. This can be achieved by reacting the pyrazole intermediate with 4-chlorobenzaldehyde and 4-methoxybenzaldehyde under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions such as temperature, pressure, and reaction time.
Catalysts and Solvents: The use of catalysts like Lewis acids and solvents such as ethanol or acetonitrile can enhance the efficiency of the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the reduction of the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Amines.
Substitution: Methoxy derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. It can be modified to create derivatives with enhanced biological activity, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic effects. They may exhibit anti-inflammatory, analgesic, or anticancer properties, depending on the modifications made to the core structure.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine: Lacks the methoxy group, which may affect its reactivity and biological activity.
3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine: Lacks the chlorophenyl group, which may influence its chemical properties and applications.
Uniqueness
3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine is unique due to the presence of both chlorophenyl and methoxyphenyl groups. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
618098-06-9 |
|---|---|
Formule moléculaire |
C16H14ClN3O |
Poids moléculaire |
299.75 g/mol |
Nom IUPAC |
5-(4-chlorophenyl)-2-(4-methoxyphenyl)pyrazol-3-amine |
InChI |
InChI=1S/C16H14ClN3O/c1-21-14-8-6-13(7-9-14)20-16(18)10-15(19-20)11-2-4-12(17)5-3-11/h2-10H,18H2,1H3 |
Clé InChI |
QTQACLHBWHXSHS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Naphthalenamine, 4-[(4-nitrophenyl)azo]-](/img/structure/B12013432.png)

![5-(4-butoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-({4-[(4-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12013440.png)
![N-(2,4-dimethoxyphenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12013444.png)
![2-{[3-Cyano-6-(4-propoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-phenylacetamide](/img/structure/B12013449.png)
![(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12013455.png)
![1-[(E)-(2,3-dichlorophenyl)methylideneamino]-3-phenylthiourea](/img/structure/B12013461.png)
![11-[(5Z)-5-(1-{2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]undecanoic acid](/img/structure/B12013463.png)
![[1-[(E)-[(4-nitrobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate](/img/structure/B12013469.png)




![[4-bromo-2-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12013514.png)
